
Clenproperol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clenproperol hydrochloride is a substance with the molecular formula C11H16Cl2N2O . It is used as a reference standard in the food and beverage sector for analytical testing .
Molecular Structure Analysis
The molecular structure of Clenproperol hydrochloride is represented by the formula C11H16Cl2N2O . It has a molecular weight of 263.16 .Physical And Chemical Properties Analysis
Clenproperol hydrochloride is a white to light beige solid . It has a density of 1.281g/cm3, a boiling point of 399.2ºC at 760 mmHg, and a melting point range of 110-113°C . It is also noted that it should be stored at an ambient temperature .Applications De Recherche Scientifique
1. Stability Analysis and Method Development
Prajapati and Kothari (2020) developed a stability indicating LC-MS/MS method for determining Clenbuterol Hydrochloride (CLT). This method is crucial for understanding the drug's stability under various conditions, ensuring its safety and efficacy in therapeutic treatments (Prajapati & Kothari, 2020).
2. Applications in Veterinary Medicine
The role of Clenbuterol Hydrochloride in veterinary medicine, particularly for treating chronic obstructive pulmonary disease (COPD) in horses, has been studied. Erichsen et al. (1994) conducted a field study to determine the efficacy and safety of Clenbuterol HCl in horses with COPD, highlighting its significance in veterinary respiratory treatments (Erichsen et al., 1994).
3. Detection and Food Safety
Duan et al. (2017) focused on the selection and application of ssDNA aptamers against Clenbuterol Hydrochloride for sensitive analysis in food safety control. This study demonstrates the potential of aptamers in detecting CLB residues in pork samples, crucial for ensuring food safety (Duan et al., 2017).
4. Analytical and Structural Characterization
Toro et al. (2013) presented the powder diffraction pattern and crystal structure of Clenbuterol hemihydrate, a new form of the drug. This research contributes to the understanding of Clenbuterol's physical and chemical properties, which is essential for its pharmaceutical development (Toro et al., 2013).
Safety And Hazards
Clenproperol hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin, eyes, and clothing, and to use personal protective equipment . In case of accidental release, it is recommended to evacuate personnel to safe areas, ensure adequate ventilation, and avoid dust formation .
Orientations Futures
As for future directions, it’s important to note that Clenproperol hydrochloride is primarily used for research and development purposes . It is not intended for medicinal or household use . The compound continues to be a subject of study in various fields, particularly in food and beverage analytical testing .
Propriétés
Numéro CAS |
75136-83-3 |
|---|---|
Nom du produit |
Clenproperol hydrochloride |
Formule moléculaire |
C11H16Cl2N2O.HCl |
Poids moléculaire |
299.627 |
Numéros CAS associés |
38339-11-6 (free base) |
Synonymes |
1-(4-Amino-3,5-dichlorophenyl)-2-isopropylaminoethanol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)
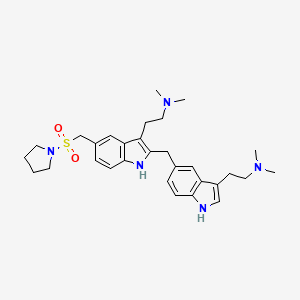



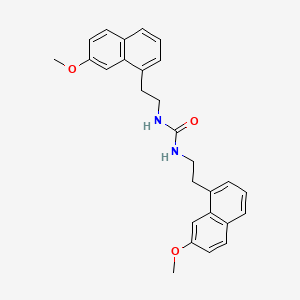
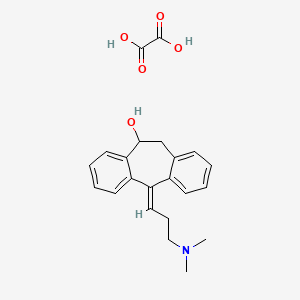
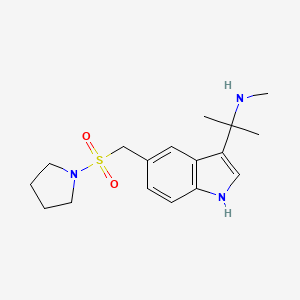

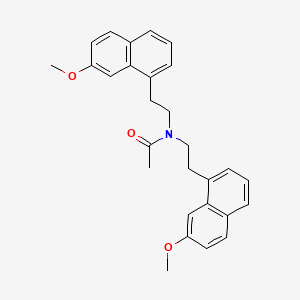
![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)